Duplex Thermal Stability: 2'-O-MOE Confers 5-10°C Higher Tm vs. Unmodified Oligonucleotides
Oligonucleotides incorporating 2'-O-MOE modifications (derived from 2'-O-MOE-5MeU-3'-phosphoramidite) exhibit melting temperatures (Tm) approximately 5-10°C higher than those without modifications when hybridized to complementary RNA sequences [1]. This class-level inference establishes the enhanced duplex stability conferred by the 2'-MOE chemistry relative to unmodified DNA or RNA backbones. The 5-methyl modification on uracil further contributes to duplex stabilization.
| Evidence Dimension | Duplex melting temperature (Tm) |
|---|---|
| Target Compound Data | ΔTm = +5-10°C (2'-O-MOE modified vs. unmodified) |
| Comparator Or Baseline | Unmodified oligonucleotide (no 2'-O modifications) |
| Quantified Difference | Increase of 5-10°C |
| Conditions | Hybridization to complementary RNA sequences; standard buffer conditions |
Why This Matters
Higher Tm directly translates to tighter target mRNA binding under physiological conditions, which is a prerequisite for potent antisense activity in cellular and in vivo settings.
- [1] BOC Sciences. 2'-MOE and Other Sugar Modifications in Next-Generation Oligonucleotide Drugs. Tm values approximately 5-10°C higher for 2'-O-MOE modifications. View Source
